molecular formula C10H12BrNO2 B15206186 4-Bromo-1-(tert-butyl)-2-nitrobenzene

4-Bromo-1-(tert-butyl)-2-nitrobenzene

Cat. No.: B15206186
M. Wt: 258.11 g/mol
InChI Key: DGIVGJCZOCJBNJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(tert-butyl)-2-nitrobenzene is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzene, where a bromine atom, a tert-butyl group, and a nitro group are substituted at the 4th, 1st, and 2nd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(tert-butyl)-2-nitrobenzene typically involves the nitration of 4-bromo-1-(tert-butyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 2nd position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to manage the exothermic nature of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 4-Bromo-1-(tert-butyl)-2-nitrobenzene can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Oxidation Reactions: Although less common, the tert-butyl group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: 4-Bromo-1-(tert-butyl)-2-aminobenzene.

    Oxidation: Oxidized derivatives of the tert-butyl group.

Scientific Research Applications

4-Bromo-1-(tert-butyl)-2-nitrobenzene is used in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

    Pharmaceutical Research: As a building block in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(tert-butyl)-2-nitrobenzene in chemical reactions involves the electrophilic nature of the bromine and nitro groups, which can participate in various substitution and reduction reactions. The molecular targets and pathways depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(tert-butyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.

    4-Bromo-2-nitrobenzene: Lacks the tert-butyl group, affecting its steric and electronic properties.

    1-(tert-Butyl)-2-nitrobenzene: Lacks the bromine atom, altering its reactivity in substitution reactions.

Properties

IUPAC Name

4-bromo-1-tert-butyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIVGJCZOCJBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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